![molecular formula C42H28N6O5 B6108693 2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole](/img/structure/B6108693.png)
2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole is a complex organic compound that features multiple aromatic rings and imidazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the imidazole rings and the subsequent coupling of these rings with the nitrophenyl and phenyl groups. Common synthetic routes may include:
Formation of Imidazole Rings: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The imidazole rings can be coupled with nitrophenyl and phenyl groups using Suzuki or Heck coupling reactions, which require palladium catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Medicinal Chemistry:
Biochemical Research: Used as probes or inhibitors in enzymatic studies.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Polymers: Used in the synthesis of high-performance polymers.
Coatings: Application in the development of advanced coatings with specific properties.
Wirkmechanismus
The mechanism of action for compounds like 2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole: A simpler analog with fewer aromatic rings.
4-(4-nitrophenyl)-2-phenyl-1H-imidazole: Another analog with different substitution patterns.
Uniqueness
The uniqueness of 2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole lies in its complex structure, which may confer unique properties such as enhanced binding affinity in biological systems or improved electronic properties in materials science applications.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6O5/c49-47(50)33-15-7-13-31(25-33)41-43-37(27-9-3-1-4-10-27)39(45-41)29-17-21-35(22-18-29)53-36-23-19-30(20-24-36)40-38(28-11-5-2-6-12-28)44-42(46-40)32-14-8-16-34(26-32)48(51)52/h1-26H,(H,43,45)(H,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJXQBWVROVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(NC(=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6108613.png)
![Biphenyl-4-yl[4-(2-bromobenzyl)piperazin-1-yl]methanone](/img/structure/B6108619.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B6108625.png)
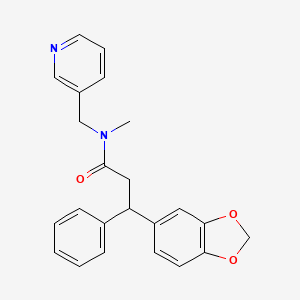
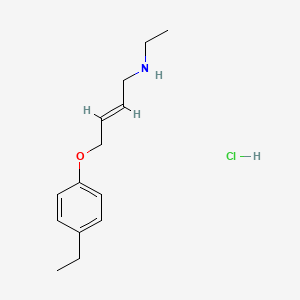
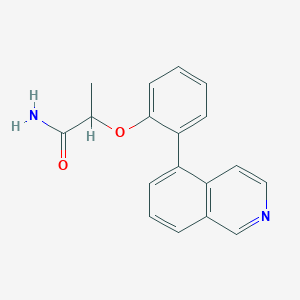
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6108673.png)
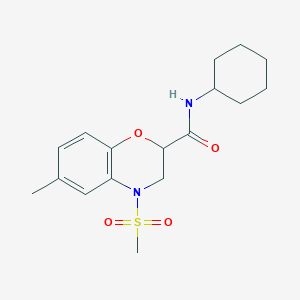
![N-[(2,6-difluoro-3-methylphenyl)methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6108683.png)
![5-bromo-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6108685.png)
![methyl 4-[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B6108698.png)
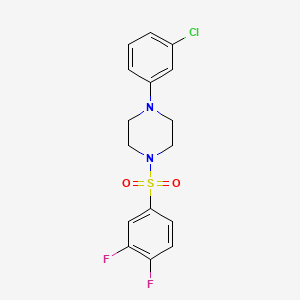
![N-(2-METHOXYBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA](/img/structure/B6108710.png)
![N-[4-(benzoylamino)phenyl]-4-isobutoxybenzamide](/img/structure/B6108714.png)
